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molecular formula C9H14O4 B8589132 Methyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate

Methyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate

Cat. No. B8589132
M. Wt: 186.20 g/mol
InChI Key: PYKRPRJLEJBNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07425634B2

Procedure details

To a suspension of lithium aluminum hydride (630 mg, 16.6 mmol) in diethyl ether (30 ml), methyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate (3.1 g, 16.6 mmol) obtained by the method of the step (80a) above was added at 0° C. The mixture was stirred at room temperature for 3 hours. Water (0.6 ml), a 5N aqueous sodium hydroxide solution (0.6 ml), and water (1.8 ml) were sequentially added at 0° C. to the mixture and the mixture was filtrated. After water was added to the filtrate and the organic layer was separated. The aqueous layer was extracted three times with ethyl acetate. The resultant extract was dried over sodium sulfate, concentrated under reduced pressure, and purified by silica gel column chromatography (elution solvent: ethyl acetate/heptane=1/4, 1/1) to obtain the title compound (1.9 g, yield 72.4%) as a colorless oil.
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Yield
72.4%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[O:7]1[C:11]2([CH2:15][CH2:14][CH2:13][CH:12]2[C:16](OC)=[O:17])[O:10][CH2:9][CH2:8]1.O.[OH-].[Na+]>C(OCC)C>[O:7]1[C:11]2([CH2:15][CH2:14][CH2:13][CH:12]2[CH2:16][OH:17])[O:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
630 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
3.1 g
Type
reactant
Smiles
O1CCOC12C(CCC2)C(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
O
Name
Quantity
0.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.8 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by the method of the step (80a)
ADDITION
Type
ADDITION
Details
above was added at 0° C
FILTRATION
Type
FILTRATION
Details
the mixture was filtrated
ADDITION
Type
ADDITION
Details
After water was added to the filtrate
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The resultant extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (elution solvent: ethyl acetate/heptane=1/4, 1/1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1CCOC12C(CCC2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 72.4%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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